molecular formula C13H17N B1488192 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine CAS No. 1232403-58-5

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

Cat. No.: B1488192
CAS No.: 1232403-58-5
M. Wt: 187.28 g/mol
InChI Key: KVGIQSFNNBHJRQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a chemical compound belonging to the class of indenylamines. It is characterized by its unique structure, which includes a cyclopropane ring attached to a 2,3-dihydro-1H-indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine typically involves the following steps:

  • Formation of Cyclopropanamine: Cyclopropanamine can be synthesized through the reaction of cyclopropane with ammonia under high pressure and temperature conditions.

  • Attachment of Indenyl Group: The indenyl group can be introduced by reacting cyclopropanamine with 2,3-dihydro-1H-indene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium hydride, NaH) are employed.

Major Products Formed:

  • Oxidation: Formation of indenyl ketones or aldehydes.

  • Reduction: Production of indenyl alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Indenylamines, cyclopropanamines, and related derivatives.

  • Uniqueness: The presence of the indenyl group attached to the cyclopropane ring distinguishes this compound from others in its class, providing unique chemical and biological properties.

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Biological Activity

1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety attached to a dihydroindene structure, which is known for its ability to interact with various biological targets. Its molecular formula is C12H15NC_{12}H_{15}N.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body.

Key Mechanistic Insights:

  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems by binding to receptors involved in mood regulation and cognitive functions.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit diverse biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of similar compounds. For instance, derivatives have been developed that demonstrate significant inhibition of cancer cell proliferation through modulation of epigenetic regulators like LSD1 .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects. Cyclopropylamines are known to engage in oxidative processes that could lead to neuroprotection against oxidative stress .

Study 1: LSD1 Inhibition

A series of analogues derived from tranylcypromine showed enhanced potency as LSD1 inhibitors when modified with spirocyclic structures. These modifications resulted in improved selectivity and efficacy against closely related enzymes, indicating a promising avenue for further research on this compound as an LSD1 inhibitor .

Study 2: Neurotransmitter Interaction

Research into cyclopropylamines has demonstrated their ability to modulate neurotransmitter systems. A study indicated that these compounds could alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAnticancer, NeuroprotectiveLSD1 Inhibition
N-(3,4-dimethylbenzyl)cyclopropanamineStructureNeurotransmitter ModulationReceptor Interaction
Tranylcypromine DerivativesStructureAnticancerEnzyme Inhibition

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy.

Key Pharmacokinetic Considerations:

  • Absorption: The compound's lipophilicity may enhance its absorption across biological membranes.
  • Metabolism: Potential metabolic pathways include oxidation and conjugation reactions typical for amines.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-ylmethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13(5-6-13)9-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGIQSFNNBHJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2CC3=CC=CC=C3C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By using 2,3-dihydro-1H-inden-2-yl acetonitrile (157 mg, 1.00 mmol) described in WO 1998/005651, ethyl magnesium bromide (3 M diethyl ether solution, 0.67 mL, 2.00 mmol), tetraisopropoxy titanium (0.33 mL, 1.10 mmol), and trifluoroborane-diethyl ether complex (0.25 mL, 2.00 mmol), the reaction was carried out in the same manner as the method described in J. Org. Chem. 2002, 67, 3965 to give the title compound as a white solid (124 mg, yield 66%).
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
catalyst
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
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1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
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1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
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1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
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1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
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1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine

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